molecular formula C10H11BO6 B071123 3,5-Bis(methoxycarbonyl)phenylboronic acid CAS No. 177735-55-6

3,5-Bis(methoxycarbonyl)phenylboronic acid

Cat. No.: B071123
CAS No.: 177735-55-6
M. Wt: 238 g/mol
InChI Key: WEJWFDLAZSVCJK-UHFFFAOYSA-N
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Description

3,5-Bis(methoxycarbonyl)phenylboronic acid is an organic compound with the chemical formula C10H11BO6. It is a boronic acid derivative that features two methoxycarbonyl groups attached to a phenyl ring. This compound is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Biochemical Analysis

Biochemical Properties

It is known to be used in Suzuki-Miyaura coupling reactions . In these reactions, it may interact with various enzymes, proteins, and other biomolecules, although the specific nature of these interactions is not currently known.

Molecular Mechanism

It is known to participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known to be stable under inert gas at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Bis(methoxycarbonyl)phenylboronic acid is typically synthesized through the reaction of boronic acid with methyl chloroformate under appropriate conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the use of basic conditions and suitable solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(methoxycarbonyl)phenylboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

[3,5-bis(methoxycarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO6/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)11(14)15/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJWFDLAZSVCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(=O)OC)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598385
Record name [3,5-Bis(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177735-55-6
Record name [3,5-Bis(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(methoxycarbonyl)phenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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